4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid
Overview
Description
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is significant in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and specialized equipment is used to handle hazardous reagents like hydrogen fluoride (HF) for deprotection steps .
Chemical Reactions Analysis
Types of Reactions
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It can be used in peptide synthesis, where the Boc group protects the amine during the coupling of amino acids.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for deprotection of the Boc group.
Coupling Reagents: N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in Boc-protected amino acids.
Major Products Formed
The major products formed from these reactions include deprotected amines, peptides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications, such as peptide synthesis.
tert-Butoxycarbonyl-protected dipeptides: These compounds are used in the synthesis of longer peptides and proteins.
Uniqueness
4-(2-tert-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination of functional groups allows for versatile applications in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-11-6-5-10(13(17)18)9-12(11)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGPNCYMDVDULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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